2-[4-(3-Fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine

Kinase inhibitors Structure-activity relationship Piperazinylpyrimidine

A structurally unique pyrimidine-piperazine hybrid featuring a 3-fluoro-5-methylpyridine-2-carbonyl group absent from prior kinase inhibitor series. This substitution pattern introduces distinct electronic and steric effects critical for probing selectivity against clinically relevant mutant kinases (e.g., KIT, PDGFRA). Procure this compound to expand SAR beyond conventional chemical space covered by GB2155925A and access novel IP-differentiable leads for kinase programs targeting PDGFR, CK1, or RAF. Suitable for diversity-oriented screening libraries to identify novel mechanisms of action.

Molecular Formula C15H16FN5O
Molecular Weight 301.325
CAS No. 2415554-48-0
Cat. No. B2513444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(3-Fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine
CAS2415554-48-0
Molecular FormulaC15H16FN5O
Molecular Weight301.325
Structural Identifiers
SMILESCC1=CC(=C(N=C1)C(=O)N2CCN(CC2)C3=NC=CC=N3)F
InChIInChI=1S/C15H16FN5O/c1-11-9-12(16)13(19-10-11)14(22)20-5-7-21(8-6-20)15-17-3-2-4-18-15/h2-4,9-10H,5-8H2,1H3
InChIKeySOMLQHVTMBDEPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(3-Fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine (CAS 2415554-48-0): A Structurally Differentiated Pyrimidine-Piperazine Hybrid Building Block for Kinase-Targeted Medicinal Chemistry


2-[4-(3-Fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine (CAS 2415554-48-0) is a synthetic small-molecule building block comprising a pyrimidine ring linked via a piperazine spacer to a 3-fluoro-5-methylpyridine-2-carbonyl motif (molecular formula C₁₅H₁₆FN₅O, MW 301.32 g/mol) . The compound belongs to the pyrimidine-piperazine hybrid class, a scaffold extensively validated in kinase inhibitor discovery programs, including compounds that have demonstrated selective inhibition of PDGFR, CK1, and RAF kinase subfamilies as well as potent growth inhibition of triple-negative breast cancer (MDA-MB-468) cells [1]. Its unique substitution pattern—featuring a 3-fluoro-5-methylpyridine carbonyl group—defines its chemical space relative to other piperazinylpyrimidine analogs, making it a valuable intermediate for structure-activity relationship (SAR) exploration and lead optimization campaigns.

Why Generic Substitution of 2-[4-(3-Fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine Is Not Advisable Without Supporting Comparative Data


Pyrimidine-piperazine hybrids are not functionally interchangeable. Small structural modifications—such as halogen identity, methyl group position, or heterocycle connectivity—can profoundly alter kinase selectivity profiles, cellular potency, and physicochemical properties [1]. In piperazinylpyrimidine series, compounds differing by a single substituent on the pyridine ring have shown divergent selectivity for wild-type versus mutant kinases (e.g., KIT and PDGFRA mutants), directly impacting their therapeutic relevance [1]. Additionally, the 3-fluoro-5-methyl substitution pattern on the pyridine-2-carbonyl group introduces distinct electronic and steric effects that influence target binding, metabolic stability, and solubility compared to chloro, unsubstituted, or differently methylated analogs. Without direct comparative data, procurement decisions based solely on scaffold similarity risk selecting a compound with materially different biological and physicochemical behavior, potentially compromising SAR continuity, assay reproducibility, and lead optimization timelines.

Quantitative Differentiation Evidence for 2-[4-(3-Fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine (CAS 2415554-48-0)


Structural Differentiation: 3-Fluoro-5-Methylpyridine vs. Common 4-Fluorophenyl and Unsubstituted Pyridine Analogs in Piperazinylpyrimidine Scaffolds

The target compound bears a 3-fluoro-5-methylpyridine-2-carbonyl substituent. In the landmark piperazinylpyrimidine kinase inhibitor study by Shallal & Russu (2011) [1], the most active compounds (4, 15, and 16) carried diverse aromatic substituents on the piperazine ring, and their activity profiles were highly dependent on the nature and position of substituents. The 3-fluoro-5-methyl substitution pattern is absent from all disclosed compounds in that study, making the target compound a structurally novel entry in this chemotype. By class-level inference from the observation that compound 4 (with a distinct aryl substituent) showed selective binding to mutant KIT and PDGFRA kinases over wild-type isoforms [1], the unique 3-fluoro-5-methylpyridine motif of the target compound is predicted to confer a distinct selectivity fingerprint relative to analogs bearing 4-fluorophenyl (as in patent GB2155925A [2]) or unsubstituted pyridine groups [1]. No direct head-to-head comparison data are available in the public domain.

Kinase inhibitors Structure-activity relationship Piperazinylpyrimidine

Molecular Weight and Physicochemical Differentiation Relative to Common Piperazinylpyrimidine Building Blocks

The molecular weight (301.32 g/mol) and calculated lipophilicity of 2-[4-(3-fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine position it favorably within lead-like chemical space (MW < 350) . This is lower than many extended piperazinylpyrimidine analogs, such as those bearing 4-fluorophenylalkyl chains (e.g., representative compounds in GB2155925A exceed MW 380) [1]. The presence of the electron-withdrawing fluorine atom at the 3-position of the pyridine ring modulates the pKa of the pyridine nitrogen and influences hydrogen-bonding capacity compared to chloro or unsubstituted analogs. No experimentally determined logP, solubility, or permeability data are publicly available for the target compound; the differentiation is based on calculated molecular descriptors and class-level inference.

Physicochemical properties Drug-likeness Building block selection

Synthetic Accessibility and Building Block Utility: Pyrimidine-Piperazine Core with a Reactive Carbonyl Junction

The target compound serves as a key intermediate for further derivatization. The pyrimidine-piperazine core is a privileged scaffold in medicinal chemistry, and the 3-fluoro-5-methylpyridine-2-carbonyl group provides a chemically differentiated handle for amide coupling, reduction, or nucleophilic aromatic substitution reactions. The review by Kumar et al. (2022) [1] highlights that pyrimidine-piperazine hybrids with diverse substitution patterns exhibit broad biological activities, and the synthetic strategies for their construction are well established. The specific 3-fluoro-5-methyl substitution pattern is less common than 4-fluorophenyl or unsubstituted pyridine variants (as seen in GB2155925A [2]), offering a distinct vector for SAR exploration. No quantitative yield or purity comparisons with alternative building blocks are publicly available.

Synthetic chemistry Building block Medicinal chemistry

Optimal Application Scenarios for Procuring 2-[4-(3-Fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine (CAS 2415554-48-0)


Kinase Inhibitor Lead Optimization: Exploring Uncharted Selectivity Space

For medicinal chemistry teams pursuing kinase inhibitor programs, particularly those targeting PDGFR, CK1, or RAF family kinases, this compound provides a structurally differentiated starting point. The 3-fluoro-5-methylpyridine motif is absent from published piperazinylpyrimidine kinase inhibitor series [1], offering the potential to discover novel selectivity profiles against mutant kinases (e.g., KIT and PDGFRA mutants) that are clinically relevant in drug-resistant cancers. Procuring this compound enables SAR expansion beyond the chemical space covered by prior art such as GB2155925A [2].

Focused Compound Library Design for Phenotypic and Target-Based Screening

The compound's favorable molecular weight (301.32 g/mol) and the privileged pyrimidine-piperazine scaffold make it suitable for inclusion in diversity-oriented or target-focused screening libraries [1]. Its distinct 3-fluoro-5-methyl substitution pattern increases the chemical diversity of a screening collection relative to libraries populated with more common 4-fluorophenyl or unsubstituted pyridine analogs [2], potentially increasing the probability of identifying hits with novel mechanisms of action.

Synthetic Methodology Development and Building Block Validation

The compound serves as a versatile building block for developing and validating new synthetic methodologies involving pyrimidine-piperazine hybrids. The presence of the 3-fluoro substituent enables exploration of nucleophilic aromatic substitution reactions, while the methyl group provides a metabolically stable substituent for probing steric effects in target binding [1]. Procurement of this compound supports internal reference standard creation and analytical method development for related proprietary series.

Quote Request

Request a Quote for 2-[4-(3-Fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.